3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
Overview
Description
3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one and its derivatives have been explored for their potential in cancer treatment. Research has shown that derivatives of this compound exhibit inhibitory activities against various cancer cell lines. For instance, specific derivatives have displayed significant potency against cancer cell lines such as H460, B16F10, and A549, suggesting their potential as agents in the treatment of FGFR1-mediated cancers (Ye et al., 2015).
Supramolecular Chemistry
The compound has applications in the field of supramolecular chemistry. Studies involving its derivatives have led to the synthesis of complexes with interesting binding behaviors. These studies contribute to the understanding of molecular interactions and the design of new molecular assemblies (Maldonado et al., 2009).
Antibacterial Activity
Derivatives of this compound have been evaluated for antibacterial activities. Research has demonstrated that these compounds show effectiveness against various strains of bacteria, indicating their potential in developing new antibacterial agents (Sączewski et al., 2014).
Ricin Inhibition
Some derivatives have been shown to inhibit ricin, a potent toxin. This highlights the potential of these compounds in the development of antidotes or protective agents against biological toxins (Mandal et al., 2008).
Anticonvulsant and Antidepressant Activities
Research into pyrido[2,3-d]pyrimidine derivatives, related to the compound , has shown potential in the treatment of neurological disorders. These derivatives have exhibited significant anticonvulsant and antidepressant activities in pharmacological evaluations (Zhang et al., 2016).
Properties
IUPAC Name |
3,6-dimethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-3-5-6(11)8-4(2)9-7(5)12-10-3/h1-2H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCPZCSHXAGWGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)NC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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